Home > Products > Screening Compounds P86045 > 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE
5-(2H-1,3-BENZODIOXOL-5-YL)-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE -

5-(2H-1,3-BENZODIOXOL-5-YL)-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE

Catalog Number: EVT-3883674
CAS Number:
Molecular Formula: C13H8N2O3S
Molecular Weight: 272.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7RS,8SR)-ethyl 6-(1,3-benzodioxol-5-yl)-3-(3-bromo-2-thienyl)-2-oxocyclohex-3-ene-1-carboxylate

Compound Description: (7RS,8SR)-ethyl 6-(1,3-benzodioxol-5-yl)-3-(3-bromo-2-thienyl)-2-oxocyclohex-3-ene-1-carboxylate is a racemic compound that crystallizes with a dihedral angle of 66.91(13)° between the thiophene and benzene rings. []

Relevance: This compound shares a similar core structure with 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. Both compounds feature a 1,3-benzodioxole group and a substituted thiophene ring. The key difference lies in the presence of a cyclohexene ring with an ethyl carboxylate substituent in this compound, while 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole has a 1,2,4-oxadiazole ring. []

(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one

Compound Description: (2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one features a prop-2-en-1-one (enone) fragment that is almost planar and forms dihedral angles of 12.5(3)° and 5.3(4)° with the thiophene and benzene rings, respectively. [] The dihedral angle between the two aromatic rings is 12.60(18)°. [] Intermolecular C—H⋯O interactions contribute to the crystal packing, which consists of undulating (100) sheets with C(11) and C(12) chain motifs. []

Relevance: This compound shares a core structural resemblance to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. Both structures contain a 1,3-benzodioxole group connected to a substituted thiophene ring. The primary structural difference lies in the prop-2-en-1-one linker in this compound, compared to the 1,2,4-oxadiazole ring in 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. []

3-aryl-5-alkyl-1,2,4-oxadiazole derivatives

Compound Description: 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives are reported to act as melanin-concentrating hormone receptor subtype-1 (MCH R1) antagonists, potentially reducing food intake and offering a potential therapeutic approach for obesity. [] These derivatives are represented by the general formula (1) with R1 as (C3-C5) branched alkyl, (C1-C3)dialkylamino(C1-C3)alkyl, or (C1-C3) linear alkyl optionally substituted by pyridine, piperidine, or (C5-C7) cycloalkyl; R2 as halogen-substituted phenyl, CF3-substituted phenyl, phenyl substituted by phenoxy optionally substituted by halogen, or (benzo[1,3]dioxol-5-yl)phenyl; and X as -NHCO- or -NHCONH-. []

Relevance: These derivatives are structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole, both belonging to the 1,2,4-oxadiazole class of compounds. The variations in R1, R2, and X substituents within this series highlight the potential for structural modifications to influence MCH R1 antagonism and potentially other biological activities. []

5-(2,2-dimethyl-(1,3)dioxolan-4-yl)-3H-(1,3,4)oxadiazole-2-thione and 5-(2,2-dimethyl-(1,3)dioxolan-4-yl)-4H-(1,2,4)triazole-3-thiol

Compound Description: These compounds are synthesized from D-glyceraldehyde, which resembles trioses, and are considered potential models for acyclic C-nucleosides. []

Relevance: These compounds are structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole as they incorporate a dioxolane ring, which shares similarities with the benzodioxole ring in 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. Both the dioxolane and benzodioxole rings are cyclic acetals. Furthermore, the presence of the 1,3,4-oxadiazole-2-thione and 1,2,4-triazole-3-thiol moieties in these compounds suggests a potential connection to the biological activities observed for 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole, which might be related to the presence of the oxadiazole ring. []

5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871)

Compound Description: SEW2871 is a selective S1P1 receptor agonist. [, , , , ] It has been shown to improve the renal microcirculation during sepsis in mice by restoring capillary perfusion and improving renal function. [] It is also reported to produce antinociception in acute thermal pain models in mice, but tolerance develops to its antinociceptive effects with repeated administration. [] In contrast, SEW2871 does not induce tolerance in chronic neuropathic pain models and may produce persistent antiallodynic effects by functionally antagonizing pronociceptive S1P1 signaling after repeated administration. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

Compound Description: Compound 7 is a potent anti-HIV-1 compound that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It exhibits broadly neutralizing anti-HIV activity, with IC50 values ranging from 7.5 to 15.6 μM for group M isolates. [] Mechanistically, Compound 7 competes with PI(4,5)P2 for binding to the MA protein, which ultimately hinders the production of new virus particles. [] Mutations within the PI(4,5)P2 binding site of MA diminish the antiviral effect of Compound 7. []

N,N′‐(benzene‐1,3‐diyldi‐1,3,4‐oxadiazole‐5,2‐diyl)bis{2‐[(5‐benzene‐1,3‐diyl‐1,3,4‐oxadiazol‐2‐yl)amino]acetamide} (macrocycle 1)

Compound Description: Macrocycle 1, synthesized from isophthalic dihydrazide, demonstrates significant antibacterial activity against various bacterial strains, including P. aeruginosa, K. pneumoniae, S. aureus, and S. typhi. [] Its antibacterial activity is comparable to the standard drug ciprofloxacin. [] Additionally, macrocycle 1 exhibits notable in vitro antioxidant effects through DPPH scavenging, total antioxidant capacity, total reductive capacity, and H2O2 scavenging activity. []

Relevance: Macrocycle 1 is structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole as it incorporates multiple 1,3,4-oxadiazole rings within its macrocyclic structure. [] This structural feature suggests a potential link between the oxadiazole ring and the observed antibacterial and antioxidant activities.

2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1)

Compound Description: This compound is part of a series of 2,5-disubstituted 1,3,4-oxadiazoles evaluated for their anticonvulsant activity. []

Relevance: Compound 1 is related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole as both compounds belong to the 1,3,4-oxadiazole class. [] This structural similarity suggests a potential connection to biological activities, including anticonvulsant activity.

5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol (XIII)

Compound Description: This compound is synthesized from furan-2-carbohydrazide and has shown antimicrobial activity against certain microorganisms. []

Relevance: Although 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol (XIII) belongs to the 1,2,4-triazole class, it shares a key structural feature with 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole: the presence of a five-membered heterocyclic ring (furan in XIII and oxadiazole in the main compound). This structural similarity might contribute to the observed antimicrobial activity in both compounds. []

2-phenyl-1,3-dioxan-5-yl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-sulfenate

Compound Description: This compound, synthesized from cinnamic acid, is one of three seco-acyclo-N- and -S- nucleoside analogues evaluated for antibacterial activity. [] It has shown promising activity against several microorganisms, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. []

Relevance: This compound is structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole through the presence of the 1,3,4-oxadiazole ring. [] Both compounds also share a similar substitution pattern on the oxadiazole ring, with an aromatic group at the 5-position.

N-Methyl-N′-(pyrazine-2-carbonyl)-hydrazinecarbodithioic Acid Methyl Ester (2)

Compound Description: This compound is a methyldithiocarbonyl derivative of pyrazine-2-carboxylic acid N′-methyl-hydrazide (1), synthesized by methylation of a CS2 adduct. [] It can be cyclized to 3-methyl-5-pyrazin-2-yl-3H-[1, 3, 4]oxadiazole-2-thione (8) in the presence of triethylamine. [] Compound 2 and its derivatives showed low tuberculostatic activity in vitro. []

Relevance: While not directly containing an oxadiazole ring, compound 2 is a precursor to 3-methyl-5-pyrazin-2-yl-3H-[1, 3, 4]oxadiazole-2-thione (8), a compound structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. Both 8 and 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole belong to the 1,3,4-oxadiazole class, suggesting a potential connection in their biological activity. []

Branched oligoarylsilanes with reactionable terminal groups

Compound Description: This group of compounds, represented by general formula (I), are branched oligoarylsilanes with reactionable terminal groups. [] These compounds are designed for potential applications in materials science due to their high luminescence efficiency, effective intramolecular energy transfer, and increased thermal stability. []

Relevance: The description of these compounds highlights the use of 1,3,4-oxadiazole-2,5-diyl as a potential building block in their synthesis. [] This points to a structural relationship with 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole, which also contains a 1,3,4-oxadiazole ring. The inclusion of the oxadiazole moiety in these branched oligoarylsilanes suggests that it may contribute to the desired properties of these materials, such as luminescence and energy transfer. []

Azilsartan Medoxomil

Compound Description: Azilsartan Medoxomil is an angiotensin II receptor blocker used to treat hypertension. Its chemical structure consists of a 1,2,4-oxadiazole ring linked to a biphenyl system. [] Various crystal forms of Azilsartan Medoxomil have been developed to improve water solubility, lower melting point, and enhance bioavailability. []

Relevance: Azilsartan Medoxomil shares the 1,2,4-oxadiazole ring with 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole. [] The research on Azilsartan Medoxomil showcases the importance of crystal form optimization for achieving desired pharmaceutical properties, a concept that may also be relevant for 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole and its potential applications.

5-[2-(phenylamino)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione and 5-[2-(phenylamino)ethyl]-2,3-dihydro-1,3,4-thiadiazole-2-thione

Compound Description: These two compounds are synthesized from 3-(phenylamino)propanehydrazide and represent azolethione derivatives. []

Relevance: These compounds, specifically 5-[2-(phenylamino)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione, are structurally related to 5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-1,2,4-oxadiazole by the presence of the 1,3,4-oxadiazole ring. [] Although the substituents on the oxadiazole ring differ, the shared core structure suggests a possible relationship in their chemical reactivity and potential biological activities.

Properties

Product Name

5-(2H-1,3-BENZODIOXOL-5-YL)-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole

Molecular Formula

C13H8N2O3S

Molecular Weight

272.28 g/mol

InChI

InChI=1S/C13H8N2O3S/c1-2-11(19-5-1)12-14-13(18-15-12)8-3-4-9-10(6-8)17-7-16-9/h1-6H,7H2

InChI Key

XHTHDCFEWNAXDH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=CS4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.